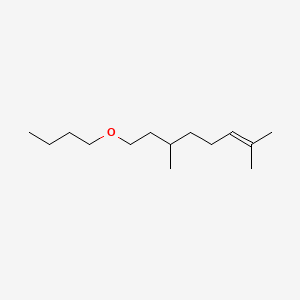

8-Butoxy-2,6-dimethyloct-2-ene

Description

Structural Significance of the Alkene-Ether Motif in Organic Synthesis

The alkene-ether motif is a cornerstone in organic synthesis due to the distinct yet complementary reactivity of its two functional groups. Ethers are generally characterized by a single oxygen atom bonded to two separate carbon atoms, forming a structure with the general formula R-O-R'. wikipedia.org They are common linkages in natural products like carbohydrates and lignin. wikipedia.org While relatively stable, the ether group's oxygen atom possesses lone pairs of electrons, allowing it to act as a Lewis base. wikipedia.org

The alkene, or carbon-carbon double bond, provides a site of high electron density, making it susceptible to electrophilic addition reactions. wikipedia.org This functionality is a gateway to a vast array of chemical transformations, including oxidation, reduction, halogenation, and polymerization. wikipedia.orgorganic-chemistry.org The strategic placement of both an alkene and an ether within a single molecule creates a bifunctional platform. This architecture allows for selective reactions at one site while the other remains intact, or for complex cyclization and rearrangement reactions involving both groups. For instance, the alkene can be manipulated to build molecular complexity while the ether group influences the molecule's polarity and solubility. The venerable Williamson ether synthesis and the acid-catalyzed addition of alcohols to alkenes are classic methods for forming such linkages. wikipedia.orgrsc.org More advanced strategies, such as alkene metathesis and difunctionalization, have further expanded the synthetic utility of this motif. rsc.orgresearchgate.net

Contextualization of 8-Butoxy-2,6-dimethyloct-2-ene within Functionalized Hydrocarbon Chemistry

Organic chemistry is fundamentally the study of carbon compounds. ntu.edu.sg The simplest of these are hydrocarbons, which contain only carbon and hydrogen atoms and can be categorized as alkanes, alkenes, or alkynes based on the type of carbon-carbon bonds they contain. ntu.edu.sg While the hydrocarbon backbone provides the fundamental structure, the incorporation of "functional groups"—characteristic atoms or groups of atoms—leads to families of compounds known as functionalized hydrocarbons. ntu.edu.sgvaia.comjove.com These groups are the primary determinants of a molecule's chemical properties and reactivity. jove.com

Saturated hydrocarbons, or alkanes, are major constituents of petroleum but are relatively inert, making their direct conversion into more valuable products a significant chemical challenge. technion.ac.il The introduction of functional groups represents a paradigm shift, enabling a wide range of selective reactions. technion.ac.il this compound is a prime example of a functionalized hydrocarbon. Its structure consists of a branched eight-carbon chain modified with two distinct functional groups: an alkene (C=C) and a butoxy group (-OC₄H₉). ontosight.ai This classification places it within the alkene and ether families of organic compounds. wikipedia.orgontosight.ai Its bifunctional nature allows it to serve as a versatile building block in synthetic chemistry. smolecule.com

Advanced Nomenclatural and Stereochemical Considerations of this compound

A precise understanding of this compound requires a detailed look at its nomenclature and three-dimensional structure. The compound is identified in chemical literature and databases by specific identifiers and possesses key structural features that give rise to isomerism.

The compound is systematically named this compound. Its structure features an eight-carbon chain with a double bond originating at carbon 2, methyl groups at carbons 2 and 6, and a butoxy group attached to carbon 8. ontosight.ai Research literature has documented its synthesis and refers to it by this name with the corresponding CAS number 71077-30-0. nih.govacs.org

| Property | Data |

| Molecular Formula | C₁₄H₂₈O labshake.com |

| Molecular Weight | 212.37 g/mol labshake.com |

| CAS Number | 71077-30-0 nih.govlabshake.comechemi.com |

| Physical State | Colorless Oil nih.govcore.ac.uk |

This table presents key identification properties for this compound.

The molecular structure of this compound contains two key elements that lead to stereoisomerism: a trisubstituted double bond and a chiral center.

Geometric Isomerism: The carbon-carbon double bond between C2 and C3 is trisubstituted. This substitution pattern restricts rotation, leading to the possibility of E/Z isomerism. The specific arrangement of the substituents around the double bond defines the geometric isomer.

Chirality: The carbon atom at position 6 is bonded to four different groups: a hydrogen atom, a methyl group, a C₃H₆-O-butyl group, and a C₅H₉ group. This makes C6 a stereogenic or chiral center. Consequently, the molecule can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-8-Butoxy-2,6-dimethyloct-2-ene and (S)-8-Butoxy-2,6-dimethyloct-2-ene. The synthesis of a related compound, (S)-8-(tert-Butoxy)-2,6-dimethyloct-2-ene, highlights the importance of stereocontrol at this position in organic synthesis. acs.org

The combination of one double bond capable of E/Z isomerism and one chiral center means that the compound can exist as a set of four distinct stereoisomers: (E, R), (E, S), (Z, R), and (Z, S).

| Structural Feature | Description |

| Primary Functional Groups | Alkene (C=C), Ether (C-O-C) |

| Chiral Center | Carbon-6 (C6) |

| Geometric Isomerism | E/Z isomerism at the C2=C3 double bond |

This table details the key structural and stereochemical features of this compound.

Structure

3D Structure

Properties

CAS No. |

71077-30-0 |

|---|---|

Molecular Formula |

C14H28O |

Molecular Weight |

212.37 g/mol |

IUPAC Name |

8-butoxy-2,6-dimethyloct-2-ene |

InChI |

InChI=1S/C14H28O/c1-5-6-11-15-12-10-14(4)9-7-8-13(2)3/h8,14H,5-7,9-12H2,1-4H3 |

InChI Key |

ZEBHRRNMSFKVIM-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOCCC(C)CCC=C(C)C |

Origin of Product |

United States |

Synthetic Methodologies for 8 Butoxy 2,6 Dimethyloct 2 Ene and Analogous Branched Ethers

Electrophilic Alkoxyl Transfer from Organic Peroxides

A powerful, non-traditional approach to ether synthesis involves the reaction of carbanions with organic peroxides, which act as "RO+" synthons, transferring an alkoxyl group to a nucleophilic carbon. acs.orgunl.edu This method provides a valuable alternative for constructing sterically hindered ethers that are difficult to access through conventional means. acs.orgunl.edu

Utilization of Tetrahydropyranyl Monoperoxyacetals as Key Intermediates

A significant advancement in electrophilic etherification is the use of tetrahydropyranyl (THP) monoperoxyacetals. acs.orgnih.govacs.org These reagents are readily prepared and exhibit enhanced stability and reactivity compared to simpler dialkyl peroxides. acs.orgnih.gov The synthesis of 8-butoxy-2,6-dimethyloct-2-ene has been successfully achieved using this methodology. nih.govacs.org In a specific example, the corresponding THP monoperoxyacetal was reacted with n-butyllithium to produce this compound in 81% yield. nih.gov The THP monoperoxyacetals themselves can be synthesized by reacting a hydroperoxide with dihydropyran. nih.gov

This method is not limited to a single type of ether, as it has been successfully applied to the synthesis of a variety of alkyl, alkenyl, aryl, and cyclopropyl (B3062369) ethers. acs.orgnih.gov The reaction's success is attributed to the ability of the THP group to facilitate the selective transfer of the desired alkoxide. nih.gov

Reactivity Profiles of Organolithium and Organomagnesium Reagents in Etherification

Both organolithium (RLi) and organomagnesium (RMgX, Grignard) reagents are effective in reacting with THP monoperoxyacetals to form ethers. acs.orgnih.govacs.org While organolithium reagents react smoothly at 0 °C after slower initiation at -78 °C, Grignard reagents are unreactive at -78 °C but react rapidly at 0 °C, often providing yields equal to or better than those obtained with organolithium compounds. nih.gov

The choice between organolithium and Grignard reagents can be influenced by the specific substrates and desired reaction conditions. cdnsciencepub.comcdnsciencepub.com The reactivity of these organometallic compounds is characterized by their nucleophilic carbon, which readily attacks the electrophilic oxygen of the peroxide. msu.edumsu.edu The reactions of dialkyl peroxides with organolithium and organomagnesium compounds have been studied, with findings indicating that the structure of the peroxide and the organometallic reagent significantly influences the reaction outcome. cdnsciencepub.comcdnsciencepub.com For instance, less sterically hindered peroxides and organometallic reagents tend to give higher yields of the desired ether. cdnsciencepub.com

| Organometallic Reagent | Reaction Temperature | Reactivity | Yield of Ether |

|---|---|---|---|

| Organolithium (RLi) | -78 °C to 0 °C | Slow at -78 °C, rapid at 0 °C | Good to High |

| Organomagnesium (RMgX) | -78 °C to 0 °C | Unreactive at -78 °C, rapid at 0 °C | Equal or Superior to RLi |

Regioselective Transfer of Alkoxides from Mixed Peroxides

A key advantage of using mixed peroxides, such as THP monoperoxyacetals, is the ability to achieve regioselective transfer of a specific alkoxide group. acs.orgnih.gov In the case of THP monoperoxyacetals, the reaction with organometallic reagents results in the exclusive displacement of the tetrahydropyranyloxy (OTHP) group, leading to the selective formation of the desired ether. nih.gov This high regioselectivity is a significant improvement over reactions with some other mixed peroxides, where mixtures of products can be formed. acs.org

The transfer of primary, secondary, and even bulky tertiary alkoxides occurs with comparable high yields, which is inconsistent with a classic SN2 mechanism. acs.orgacs.org Theoretical studies point towards a mechanism that involves the insertion of the organometallic reagent into the O–O bond, promoted by a Lewis acid. acs.orgacs.org This mechanism avoids the formation of alkoxy radical intermediates, which can lead to side products in reactions with other types of peroxides. acs.orgacs.org

Catalytic Approaches for Branched Ether Formation

Modern catalytic methods are providing new avenues for the synthesis of branched ethers, including acyclic α-tertiary ethers, by enabling reactions that are challenging to achieve through traditional stoichiometric approaches. rsc.orgrsc.orgresearchgate.net

Redox Strategies in the Synthesis of Acyclic α-Tertiary Ethers

Redox-mediated strategies have emerged as a powerful tool for the formation of sterically encumbered α-tertiary ethers. rsc.orgrsc.org These methods often involve the generation of highly reactive intermediates that can overcome the steric hindrance associated with the formation of these complex ethers. rsc.org Transition metal catalysis, particularly with copper, has been employed in C-H etherification. For example, Cu(II) in the presence of a peroxide like di-tert-butyl peroxide (DTBP) can catalyze the etherification of C-H bonds. rsc.org

Electrochemical methods also offer a versatile platform for redox-mediated transformations and have been applied to the synthesis of α-tertiary ethers through the difunctionalization of alkenes. rsc.org These techniques can involve the direct anodic oxidation of an activated alkene to generate a radical cation, which is then trapped by an alcohol nucleophile. rsc.org

| Catalytic System | Reactive Intermediate | Key Transformation |

|---|---|---|

| Transition Metal (e.g., Cu(II))/Peroxide | Alkoxy Radicals | C-H Etherification |

| Electrochemical (Anodic Oxidation) | Radical Cation | Alkene Difunctionalization |

| Photocatalysis with Hydrogen Bonding | Radical Species | Redox-Neutral Alkoxyalkylation |

Photocatalytic Allylic C-H Oxygenation of Alkenes

Photocatalysis represents a green and efficient approach for the direct functionalization of C-H bonds. chemrxiv.org The photocatalytic allylic C-H oxygenation of alkenes allows for the direct synthesis of branched allylic ethers from readily available starting materials. chemrxiv.orgchemrxiv.org This method often utilizes visible light in conjunction with a photocatalyst to activate the C-H bond. chemrxiv.org

A dual catalysis system involving visible light and a cobaloxime catalyst has been developed for the allylic C-H oxygenation of alkenes with alcohols, affording branched allylic ethers with high regioselectivity and chemoselectivity. chemrxiv.org This approach is notable for its ability to achieve mono-etherification at the C-H bond with a range of primary, secondary, and tertiary alcohols. chemrxiv.org Other photocatalytic systems, sometimes employing organic dyes, can also promote the oxidation of alkenes to form allylic oxygenated products. torvergata.it Furthermore, cooperative catalysis, for instance using tungsten and copper photocatalysts, enables the direct allylation of unactivated C-H bonds. acs.org

Ytterbium Triflate-Catalyzed Decarboxylative Etherification (for related tert-butyl ethers)

The synthesis of sterically hindered ethers, such as tert-butyl ethers, presents a considerable challenge in organic synthesis. Traditional methods often require harsh conditions that are incompatible with many functional groups. A significant advancement in this area is the use of ytterbium (III) triflate (Yb(OTf)₃) as a catalyst in the decarboxylative etherification of alcohols. puchd.ac.inacs.orgnih.govcolab.ws This methodology provides a mild and efficient route to tert-butyl ethers from a variety of alcoholic substrates. puchd.ac.inacs.org

The process involves the reaction of an alcohol with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a catalytic amount of Yb(OTf)₃. puchd.ac.inacs.orgresearchgate.net Ytterbium triflate acts as a Lewis acid, activating the alcohol for subsequent reaction. puchd.ac.in This method has been shown to be effective for the protection of primary alcohols, yielding the corresponding tert-butyl ethers in high conversions, with some reactions reaching up to 92% conversion within an hour. puchd.ac.inacs.org

The choice of solvent and temperature is critical for the success of this reaction. puchd.ac.inacs.org Studies have shown that acetonitrile (B52724) is an effective solvent, and a temperature of 80°C often provides optimal results for the formation of tert-butyl ethers. acs.org For instance, the reaction of octan-1-ol with Boc₂O and a catalytic amount of Yb(OTf)₃ in acetonitrile at 80°C resulted in an 82% yield of tert-butyl octyl ether. acs.org The reaction is also chemoselective, tolerating various functional groups such as alkenes, alkynes, and alkyl halides. acs.org

A notable application of this methodology is the synthesis of (S)-8-(tert-Butoxy)-2,6-dimethyloct-2-ene, an analogue of this compound. researchgate.netacs.org This reaction demonstrates the utility of the Yb(OTf)₃-catalyzed method for creating branched, unsaturated ethers. acs.org The reaction conditions for a range of substrates are summarized in the table below.

| Substrate (Alcohol) | Catalyst (mol%) | Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|---|---|

| Octan-1-ol | Yb(OTf)₃ (5) | Boc₂O (2.3 equiv) | Acetonitrile | 80 | 1 | 82 | acs.org |

| Octan-1-ol | Yb(OTf)₃ (5) | Boc₂O (2.3 equiv) | Nitromethane | 60 | 1 | 70 | acs.org |

| (S)-Citronellol | Yb(OTf)₃ (5) | Boc₂O (2.3 equiv) | Acetonitrile | 80 | 1 | 63 | acs.org |

| 10-Undecyn-1-ol | Yb(OTf)₃ (5) | Boc₂O (2.3 equiv) | Acetonitrile | 80 | 1 | 85 | acs.org |

| 11-Bromo-1-undecanol | Yb(OTf)₃ (5) | Boc₂O (2.3 equiv) | Acetonitrile | 80 | 1 | 92 | acs.org |

Optimization of Reaction Conditions and Yields in this compound Synthesis

The synthesis of this compound has been achieved through various synthetic routes, with yields being highly dependent on the chosen methodology and reaction conditions. One established method involves the reaction of a peroxide precursor with an organometallic reagent. nih.gov

In a specific example, this compound was synthesized by reacting 2-((3,7-dimethyloct-6-en-1-yl)peroxy)-tetrahydro-2H-pyran (a THP monoperoxyacetal) with n-butyllithium (n-BuLi). nih.govacs.org This reaction, carried out in tetrahydrofuran (B95107) (THF) at temperatures ranging from -78°C to room temperature, furnished the desired ether in an 81% yield. nih.gov The same product was also obtained from the reaction of the corresponding dialkyl peroxide or 2-methoxypropyl peroxyacetal with n-BuLi, affording yields of 70% and 87%, respectively. nih.gov

The optimization of these reactions involves careful control of stoichiometry and temperature. The use of a slight excess of the organolithium reagent is typical to ensure complete conversion of the peroxide starting material. nih.gov The low initial temperature helps to control the reactivity of the organometallic reagent, and the reaction is then allowed to warm to room temperature to ensure completion. nih.gov

The following table summarizes the yields obtained for this compound using different peroxide precursors.

| Peroxide Precursor | Organometallic Reagent | Solvent | Reaction Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| THP monoperoxyacetal 8b | n-BuLi (1.1 equiv) | THF | -78°C to rt | 81 | nih.gov |

| Dialkyl peroxide 8b | n-BuLi | THF | -78°C to rt | 70 | nih.gov |

| 2-Methoxypropyl peroxyacetal 8c | n-BuLi | THF | -78°C to rt | 87 | nih.gov |

Mechanistic Elucidation of Formation Pathways for 8 Butoxy 2,6 Dimethyloct 2 Ene

Mechanistic Hypotheses for Carbanion-Monoperoxyacetal Reactions

The reaction between a carbanion and a monoperoxyacetal represents a plausible, albeit non-classical, method for forming a C-O bond. Carbanions are potent nucleophiles due to the high electron density on the carbon atom, enabling them to form new carbon-carbon and carbon-heteroatom bonds. siue.eduyoutube.com The mechanism of their reaction with peroxide-containing species is distinct from traditional substitution reactions.

Role of Lewis Acid Promoted Insertion into the Peroxide O-O Bond

The peroxide O-O bond is inherently weak and susceptible to cleavage. Lewis acids can play a critical role in activating this bond towards nucleophilic attack. It is proposed that the coordination of a Lewis acid to one of the oxygen atoms in the peroxide moiety withdraws electron density, further weakening the O-O bond and making the distal oxygen more electrophilic. nih.gov This activation facilitates a nucleophilic attack by a carbanion.

In the context of forming 8-Butoxy-2,6-dimethyloct-2-ene, a suitable carbanion could attack a butoxy-containing monoperoxyacetal. The Lewis acid would coordinate to the oxygen atom further from the butoxy group, promoting the cleavage of the O-O bond upon nucleophilic attack. While some metal-based Lewis acids are known to decompose peroxides, others like SnCl₄ and TiCl₄ have been shown to promote the assembly of peroxides or their intramolecular cyclization, highlighting their capacity to mediate peroxide reactivity without complete degradation. nih.gov The interaction enhances charge transfer from the attacking nucleophile (carbanion) to the Lewis acid-activated substrate. rsc.org

Evidence Against Alkoxy Radical Intermediates in Monoperoxyacetal Displacements

While reactions involving peroxides can generate radical intermediates, the displacement reaction by a carbanion on a monoperoxyacetal is not believed to proceed via an alkoxy radical pathway. Alkoxy radicals, once formed, typically undergo characteristic reactions such as β-scission or 1,5-hydrogen atom transfer (1,5-HAT). mdpi.comnih.gov For instance, the β-fragmentation of an alkoxy radical would lead to the cleavage of an adjacent C-C bond, resulting in a carbon radical and a carbonyl compound. mdpi.com

In a displacement reaction aimed at forming an ether, the observation of products derived from such fragmentation pathways would be indicative of an alkoxy radical intermediate. The absence of these byproducts in controlled displacement reactions argues against the formation of free alkoxy radicals. The reaction is instead considered a concerted or near-concerted process where the carbanion attacks the electrophilic oxygen, leading directly to the ether product and an alkoxide leaving group, bypassing the formation of a discrete radical species.

Differentiation from Classical SN2 Mechanisms

The reaction of a carbanion with a monoperoxyacetal differs significantly from the classical SN2 (bimolecular nucleophilic substitution) mechanism. Key distinctions are outlined below:

| Feature | Classical SN2 Reaction | Carbanion-Monoperoxyacetal Reaction |

| Electrophilic Center | sp³-hybridized carbon atom | sp³-hybridized oxygen atom |

| Leaving Group | A stable anion or neutral molecule (e.g., halide, tosylate) | An alkoxide anion, formed after cleavage of the O-O bond |

| Bond Broken | Carbon-Leaving Group bond | Oxygen-Oxygen peroxide bond |

| Transition State | A trigonal bipyramidal geometry around the central carbon | A transition state involving the approach of the nucleophilic carbon to an oxygen atom |

In a typical SN2 reaction, a nucleophile attacks a carbon atom, displacing a leaving group from the opposite side. In the proposed carbanion-peroxide reaction, the nucleophilic carbanion attacks one of the peroxide oxygens. This attack induces the cleavage of the weak O-O bond, a process fundamentally different from the displacement of a typical leaving group from a carbon center. researchgate.net

Radical Intermediates in Alkene Difunctionalization

Alkene difunctionalization is a powerful strategy that introduces two new functional groups across a double bond in a single operation. researchgate.net Many of these transformations proceed via radical intermediates, offering a pathway to complex molecules from simple alkenes. mdpi.com

The general mechanism involves three key steps:

Radical Generation: An initial radical is generated from a suitable precursor.

Radical Addition: The radical adds to the C=C double bond of the alkene, creating a new carbon-centered radical intermediate.

Radical Trapping: The newly formed radical is trapped by another species to form the final difunctionalized product. researchgate.net

The initial radical can be generated through various methods, which influences the scope and outcome of the reaction. nih.gov

| Radical Generation Method | Initiator / Catalyst | Example Radical (X•) | Description |

| Peroxide Initiation | Di-t-butyl peroxide (DTBP), Benzoyl peroxide | Alkoxy, Aryl | Thermal or photochemical decomposition of peroxides generates initial radicals. nih.gov |

| Single Electron Transfer (SET) | Ceric ammonium (B1175870) nitrate (B79036) (CAN), Mn(OAc)₂ | Alkyl, Acyloxy | An oxidant or reductant initiates the process by removing or adding an electron to the precursor. nih.gov |

| Photoredox Catalysis | Ru(bpy)₃Cl₂, Ir(ppy)₃ | Imidate, Alkoxy | A photocatalyst absorbs light and engages in an electron transfer cycle to generate the radical. nih.govnih.gov |

| Atom Transfer | Transition metals, Light | Halogen, Xanthyl | A labile X-Y bond is homolytically cleaved, often mediated by a catalyst or light, to generate X•. mdpi.com |

In the context of forming this compound, one could envision a scenario where a butyl-containing radical adds to 2,6-dimethylocta-2,7-diene. However, the more common application is the addition of two functional groups, such as an amino and an alkyl group (aminoalkylation) or a hydroxyl and an alkyl group, across one of the double bonds. nih.gov

Catalytic Cycle Analysis in Transition Metal-Mediated Etherifications

Transition metal catalysis provides a highly efficient and selective means of forming C-O bonds, including the synthesis of ethers from alkenes and alcohols (hydroalkoxylation). mdpi.com Catalysts based on palladium, copper, rhodium, and iridium have been developed for these transformations. researchgate.netnih.gov

The catalytic cycle for such a reaction, for instance, a palladium-catalyzed intermolecular hydroalkoxylation of an alkene, can be generally described by a few key steps. While multiple specific pathways exist depending on the metal and ligands, a plausible cycle is outlined below. nih.govresearchgate.net

| Step | Process | Description |

| 1. Alkene Coordination | Ligand Exchange | The alkene substrate coordinates to the active metal center, displacing a weakly bound ligand. |

| 2. C-O Bond Formation | Nucleophilic Attack or Migratory Insertion | Path A (Wacker-type): The alcohol nucleophile attacks the coordinated alkene. Path B (Hydride-type): The alcohol adds to the metal to form a metal-alkoxide, followed by migratory insertion of the alkene into the M-O bond. nih.gov |

| 3. Intermediate Formation | Formation of a σ-alkylmetal complex | A stable intermediate with a new metal-carbon bond is formed. |

| 4. Product Release | Reductive Elimination or Protonolysis | The ether product is released from the metal center. This step often involves reaction with another equivalent of the alcohol (protonolysis) to regenerate the active catalyst. |

| 5. Catalyst Regeneration | Oxidation/Reduction | The metal catalyst is returned to its initial oxidation state, ready to begin a new cycle. researchgate.net |

This catalytic approach offers a direct and atom-economical route to ethers from readily available alkenes and alcohols, providing a powerful alternative to classical methods like the Williamson ether synthesis. researchgate.net

Reactivity and Chemical Transformations of the 8 Butoxy 2,6 Dimethyloct 2 Ene Framework

Reactivity of the Internal Alkene Moiety

The trisubstituted double bond in 8-Butoxy-2,6-dimethyloct-2-ene is the primary site of reactivity, susceptible to a variety of transformations that can alter the carbon skeleton and introduce new functionalities.

The isomerization of the internal alkene in citronellol (B86348) derivatives, which are structurally analogous to this compound, has been a subject of study. Such transformations can lead to positional isomers, where the double bond shifts along the carbon chain, or stereoisomers, where the geometry of the double bond is altered (e.g., from E to Z). For instance, the isomerization of geraniol (B1671447), a closely related terpene alcohol, has been investigated using various catalysts. These studies indicate that the position and stereochemistry of the double bond can be manipulated under specific reaction conditions. While direct studies on this compound are not extensively documented, the behavior of similar terpenoid structures suggests that its internal alkene could undergo analogous isomerizations.

For example, studies on the isomerization of geraniol have shown that different catalysts can lead to a variety of products, including linalool and nerol. The selectivity towards a particular isomer is highly dependent on the catalyst and reaction conditions employed.

| Catalyst/Conditions | Substrate | Major Isomerization Products | Reference |

| Natural Sepiolite | Geraniol | β-pinene, ocimenes, linalool, nerol | frontiersin.org |

| FeCl₂·6H₂O in Acetonitrile (B52724) | Geraniol | Linalool, α-terpineol | frontiersin.org |

| Enzymes from Carrot and Peppermint | Geraniol/Geranyl Phosphate | Nerol/Neryl Phosphate | acs.org |

This table presents data on the isomerization of geraniol, a structurally related compound, to infer potential isomerization pathways for this compound.

The internal double bond of this compound serves as a handle for various catalytic functionalization reactions. These transformations can introduce new functional groups and expand the molecular complexity.

Oxidative Functionalization: The photooxidation of citronellol, a structural precursor to this compound, has been shown to yield diols after a reduction step. frontiersin.orgnih.gov This suggests that this compound could undergo similar oxidative functionalization at the double bond to produce vicinal diols. Furthermore, allylic oxidation of citronellal (B1669106) ethylene acetal, another related structure, has been achieved using selenium dioxide, leading to the formation of an E-alkenal. cdnsciencepub.comcdnsciencepub.com

Epoxidation: The trisubstituted alkene is also susceptible to epoxidation. The reaction with peroxy acids would likely yield the corresponding epoxide, a versatile intermediate for further synthetic transformations.

| Reaction | Substrate | Reagents | Product | Reference |

| Photooxidation/Reduction | (rac)-Citronellol | ¹O₂, light, sensitizer; then reduction | Vicinal Diols | frontiersin.orgnih.gov |

| Allylic Oxidation | Citronellal Ethylene Acetal | SeO₂ (catalytic) | E-alkenal | cdnsciencepub.comcdnsciencepub.com |

This table summarizes catalytic oxidative functionalizations of compounds structurally similar to this compound.

The electron-rich nature of the internal alkene in this compound makes it amenable to both electrophilic and radical addition reactions.

Electrophilic Addition: The addition of electrophiles across the double bond is a fundamental reaction of alkenes. In the case of this compound, the reaction with electrophilic reagents such as hydrogen halides (HX) or halogens (X₂) would be expected to proceed via a carbocation intermediate. The regioselectivity of this addition would likely follow Markovnikov's rule, with the electrophile adding to the less substituted carbon of the double bond to form the more stable tertiary carbocation.

Radical Addition: Radical additions to the double bond can also be envisioned. For instance, the addition of thiols (RSH) via a radical mechanism would be expected to yield a thioether. This reaction is often initiated by light or a radical initiator.

Chemical Stability and Potential Degradation Pathways of the Ether Linkage

The ether linkage in this compound is generally stable under neutral and basic conditions, making it a robust functional group. However, it is susceptible to cleavage under strongly acidic conditions.

Acid-Catalyzed Cleavage: The presence of a strong acid, such as HBr or HI, can lead to the cleavage of the C-O bond of the ether. libretexts.org The mechanism of this cleavage can proceed via either an Sₙ1 or Sₙ2 pathway, depending on the nature of the alkyl groups attached to the oxygen atom. For this compound, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack of the halide ion.

Oxidative Degradation: Ethers are also known to undergo autoxidation in the presence of air over time, leading to the formation of potentially explosive peroxides. This process is a radical chain reaction that is initiated by the abstraction of a hydrogen atom from a carbon adjacent to the ether oxygen.

Functional Group Compatibility in Subsequent Transformations

The presence of both an alkene and an ether functionality in this compound necessitates careful consideration of functional group compatibility when planning synthetic transformations. The ether group is generally unreactive towards many reagents that target the alkene, such as those used for certain catalytic hydrogenations, dihydroxylations, and epoxidations under neutral or basic conditions. This orthogonality allows for selective manipulation of the double bond without affecting the ether linkage.

However, reactions that require strongly acidic conditions may not be compatible with the ether functionality due to the risk of cleavage. Similarly, strongly oxidizing conditions could potentially lead to oxidation at the carbon atoms adjacent to the ether oxygen. Therefore, the choice of reagents and reaction conditions is crucial to achieve the desired chemical transformation selectively on either the alkene or the ether moiety. The robust nature of the ether linkage under a wide range of non-acidic conditions makes it a suitable functional group to be carried through multi-step synthetic sequences targeting the alkene.

Advanced Spectroscopic Characterization Methodologies for Structural Elucidation of 8 Butoxy 2,6 Dimethyloct 2 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei. For 8-Butoxy-2,6-dimethyloct-2-ene, both ¹H and ¹³C NMR provide crucial data for mapping out its atomic connectivity.

¹H NMR spectroscopy provides information on the chemical environment, connectivity, and number of different protons in a molecule. The deshielding effect of the ether's oxygen atom and the alkene's π-system results in characteristic downfield shifts for adjacent protons. libretexts.orgpressbooks.pub Protons on carbons directly attached to the ether oxygen are expected to resonate in the 3.4–4.5 ppm range. pressbooks.pub The vinylic proton on the trisubstituted double bond will appear further downfield, typically in the 5.0-5.5 ppm region. The remaining alkyl protons will appear upfield, with their exact chemical shifts influenced by their proximity to the electron-withdrawing functional groups.

The expected chemical shifts and multiplicities for the distinct proton environments in this compound are detailed in the table below.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling Protons |

|---|---|---|---|

| H3 | ~5.10 | Triplet (t) | H4 |

| H1' (Butoxy -OCH₂) | ~3.38 | Triplet (t) | H2' |

| H8 | ~3.40 | Triplet (t) | H7 |

| H6 | ~1.55 | Multiplet (m) | H5, H7, H-C6(CH₃) |

| H4, H5, H7 | ~1.15-1.45 | Multiplet (m) | Adjacent Protons |

| H2' (Butoxy) | ~1.50 | Multiplet (m) | H1', H3' |

| C2-CH₃ | ~1.68 | Singlet (s) | - |

| C2-CH₃ (allylic) | ~1.60 | Singlet (s) | - |

| C6-CH₃ | ~0.88 | Doublet (d) | H6 |

| H3' (Butoxy) | ~1.35 | Multiplet (m) | H2', H4' |

¹³C NMR spectroscopy provides a map of the carbon framework of a molecule. Carbons adjacent to the ether oxygen typically exhibit a downfield shift, appearing in the 50–80 ppm range. libretexts.orgpressbooks.pub The sp²-hybridized carbons of the alkene double bond are also significantly deshielded, resonating between 100 and 150 ppm. docbrown.info The remaining aliphatic sp³ carbons will appear in the upfield region of the spectrum. The symmetry of the molecule determines the number of unique signals; for this compound, all 14 carbon atoms are expected to be chemically non-equivalent, thus producing 14 distinct signals.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C2 | ~131 |

| C3 | ~125 |

| C8 | ~71 |

| C1' (Butoxy -OCH₂) | ~70 |

| C6 | ~37 |

| C4 | ~36 |

| C7 | ~30 |

| C5 | ~26 |

| C2' (Butoxy) | ~32 |

| C3' (Butoxy) | ~19 |

| C2-CH₃ (E-isomer) | ~25 |

| C2-CH₃ (Z-isomer) | ~17 |

| C6-CH₃ | ~19 |

Due to the flexible nature of its acyclic backbone, this compound can exist in numerous conformations. Advanced 2D NMR techniques are indispensable for a deeper structural and conformational analysis. rsc.org

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of bonds through the alkyl chains. It would be used to confirm the connectivity from the butoxy methyl group (H4') all the way to the protons adjacent to the ether oxygen (H1'), and similarly through the dimethyloctene chain.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded protons and carbons, enabling the unambiguous assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for connecting molecular fragments that are not linked by direct proton-proton coupling, such as connecting the protons of the C2-methyl groups to the C3 carbon, and the butoxy H1' protons to the C8 carbon of the octene chain.

NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are in close proximity, providing vital information about the molecule's stereochemistry and preferred conformation in solution. rsc.orgcolumbia.edu For a flexible molecule like this, ROESY can be particularly useful as the Nuclear Overhauser Effect (NOE) for medium-sized molecules can sometimes be close to zero. columbia.edureddit.com These techniques could be used to determine the E/Z geometry of the double bond by observing correlations between the vinylic H3 proton and the allylic C4 protons or the C2-methyl protons. They would also help to understand the folding preferences of the long alkyl chain. nih.gov

Infrared (IR) Spectroscopy for Characteristic Functional Group Vibrations

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is expected to be dominated by absorptions corresponding to its ether and alkene moieties.

The key diagnostic peaks would include:

C-O-C Stretch: A strong, characteristic absorption band for the ether linkage is expected in the 1150-1050 cm⁻¹ region. libretexts.orgpressbooks.pub

C=C Stretch: A medium to weak absorption band for the trisubstituted carbon-carbon double bond is anticipated around 1680-1620 cm⁻¹. ucla.edu

=C-H Stretch: An absorption for the sp²-hybridized C-H bond of the alkene should appear just above 3000 cm⁻¹ (typically 3100-3010 cm⁻¹). ucla.eduudel.edu

C-H Stretch: Strong absorptions for the numerous sp³-hybridized C-H bonds in the alkyl chains will be present in the 3000-2850 cm⁻¹ range. udel.edu

Predicted IR Absorption Frequencies for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| sp³ C-H Stretch | 2950 - 2850 | Strong |

| sp² C-H Stretch | 3100 - 3010 | Medium |

| C=C Stretch | 1680 - 1620 | Weak to Medium |

Mass Spectrometry for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a molecule. For this compound (C₁₄H₂₈O), the molecular weight is 212.38 g/mol . nih.gov The mass spectrum would show a molecular ion peak ([M]⁺) at m/z = 212. However, for long-chain ethers and alkanes, this peak may be weak or absent. miamioh.eduwhitman.edu

The fragmentation pattern is highly diagnostic. Key fragmentation pathways for ethers involve cleavage of the C-O bond and α-cleavage (cleavage of a C-C bond adjacent to the oxygen). whitman.edulibretexts.org

α-Cleavage: Cleavage of the C-C bond next to the ether oxygen is a dominant fragmentation mode. Loss of a propyl radical from the butoxy group would lead to a fragment at m/z = 169. Alternatively, cleavage within the octene chain at the C7-C8 bond would result in a resonance-stabilized oxonium ion.

C-O Bond Cleavage: Heterolytic cleavage of the C-O bond can produce a butyl cation (m/z = 57) or a C₁₀H₁₉⁺ cation (m/z = 139).

Allylic Cleavage: The presence of the double bond promotes cleavage at the allylic position (C4-C5 bond), which could lead to the formation of stable allylic carbocations.

Predicted Key Fragments in the Mass Spectrum of this compound

| m/z Value | Possible Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 212 | [C₁₄H₂₈O]⁺ | Molecular Ion ([M]⁺) |

| 155 | [C₁₀H₂₀O]⁺ | Loss of Butyl radical ([M - 57]) |

| 139 | [C₁₀H₁₉]⁺ | C-O bond cleavage |

| 85 | [C₅H₉O]⁺ | α-Cleavage |

Table of Compounds Mentioned

| Compound Name |

|---|

Potential Applications and Future Research Directions in the Field of Branched Ethers and Alkenes

Utilization as a Synthetic Building Block for Complex Molecules

The inherent functionality of 8-Butoxy-2,6-dimethyloct-2-ene makes it a promising starting material for the synthesis of more complex molecules. The presence of a trisubstituted double bond allows for a range of chemical transformations, including but not limited to, oxidation, reduction, and addition reactions. For instance, epoxidation of the double bond could lead to the formation of a reactive epoxide, a key intermediate in the synthesis of various fine chemicals and pharmaceuticals.

Furthermore, the ether linkage provides a degree of stability and lipophilicity that can be advantageous in the construction of larger molecular frameworks. The butoxy group can influence the solubility and reactivity of the molecule, potentially enabling its use in biphasic reaction systems or as a lipophilic tail in the synthesis of surfactants or other amphiphilic molecules. The chiral center at the C6 position, inherited from citronellol (B86348), also presents opportunities for its use in the synthesis of enantiomerically pure compounds. Research in this area would likely focus on leveraging the existing stereochemistry to control the formation of new stereocenters in subsequent reactions.

Role in Stereoselective Synthesis and Chirality Transfer

The chiral nature of this compound, originating from the citronellol backbone, is a significant feature that could be exploited in stereoselective synthesis. The C6 methyl group introduces a chiral center, and the proximity of this center to the double bond could influence the stereochemical outcome of reactions at the alkene. This phenomenon, known as chirality transfer, is a powerful tool in asymmetric synthesis for creating new stereocenters with a high degree of control.

Future research could investigate the diastereoselectivity of reactions such as hydroboration-oxidation, dihydroxylation, or cyclopropanation of the double bond, where the existing stereocenter could direct the approach of reagents. The development of catalytic systems that can enhance this inherent stereochemical bias would be a key area of exploration. Success in this area would establish this compound as a valuable chiral building block for the synthesis of natural products and other biologically active molecules where specific stereoisomers are required for their function.

Exploration in Materials Science and Polymer Chemistry

The combination of a polymerizable alkene and a flexible ether group in this compound suggests its potential as a monomer or co-monomer in polymer synthesis. The reactivity of the double bond could be utilized in various polymerization techniques, such as free-radical, cationic, or coordination polymerization, to produce novel polymeric materials. The incorporation of the butoxy-2,6-dimethyloctyl side chain would be expected to impart specific properties to the resulting polymer, such as increased flexibility, lower glass transition temperature, and enhanced solubility in organic solvents.

Research in this domain could focus on the synthesis and characterization of homopolymers of this compound, as well as its copolymerization with other monomers to create materials with tailored properties. For example, copolymerization with more rigid monomers could lead to the development of new thermoplastic elastomers. Furthermore, the potential for post-polymerization modification of the pendant ether groups could offer a route to functional polymers with applications in areas such as coatings, adhesives, and drug delivery systems. The use of terpene-based monomers like this also aligns with the growing interest in developing sustainable polymers from renewable resources.

Development of Novel Catalytic Systems for Etherification and Alkene Functionalization

The synthesis of this compound itself, typically through the etherification of citronellol with a butyl source, is an area ripe for the development of more efficient and selective catalytic systems. While traditional methods like the Williamson ether synthesis can be employed, they often require harsh conditions and can generate significant waste. Future research could focus on developing catalytic methods, for example, using transition metal catalysts, that can perform this transformation under milder conditions with higher atom economy.

Furthermore, the selective functionalization of the alkene in this compound is a key challenge and opportunity. The development of catalysts that can selectively target the double bond in the presence of the ether functionality is crucial. This includes catalysts for reactions such as metathesis, which could be used to create new carbon-carbon bonds and further elaborate the molecular structure, or selective oxidation catalysts that can introduce new functional groups without cleaving the ether bond.

Integrated Experimental and Computational Research Trajectories for Mechanistic Insights

To fully unlock the potential of this compound, a synergistic approach combining experimental and computational research is essential. Computational modeling, using techniques such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure and reactivity of the molecule. These theoretical studies can help predict the regioselectivity and stereoselectivity of various reactions, guiding the design of experiments and the development of new synthetic methodologies.

Q & A

Basic: What are the recommended synthetic routes for 8-Butoxy-2,6-dimethyloct-2-ene, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves alkylation of 2,6-dimethyloct-2-ene-8-ol with butyl bromide under basic conditions (e.g., KOH/EtOH). Purity optimization requires post-reaction purification via fractional distillation (boiling point: ~180–200°C, extrapolated from similar ethers ). Confirm purity using gas chromatography (GC) with flame ionization detection, ensuring retention time consistency. Impurities from incomplete alkylation can be minimized by controlling reaction time (12–24 hrs) and stoichiometric excess of butyl bromide (1.2–1.5 equivalents).

Basic: How should researchers characterize the structure of this compound?

Methodological Answer:

Employ a multi-technique approach:

- NMR : H NMR to confirm alkene protons (δ 5.2–5.4 ppm, doublet) and butoxy methylene groups (δ 3.3–3.5 ppm). C NMR resolves quaternary carbons at the branching sites .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H] at m/z 213.2 (calculated for CHO).

- IR Spectroscopy : Stretch frequencies for C-O (1100–1250 cm) and C=C (1640–1680 cm) confirm functional groups .

Basic: What experimental methods are suitable for determining the compound’s physical properties (e.g., melting point, density)?

Methodological Answer:

- Melting Point : Differential Scanning Calorimetry (DSC) at 10°C/min heating rate under nitrogen.

- Density : Use a calibrated pycnometer at 25°C, comparing to reference solvents.

- Solubility : Conduct gravimetric analysis in solvents like hexane or ethanol (10–50 mg/mL trials) .

Advanced: How can researchers investigate the isomerization kinetics of the double bond in this compound?

Methodological Answer:

Design kinetic studies using UV-Vis spectroscopy to monitor isomerization (cis/trans) under thermal or catalytic conditions. For example:

- Heat samples (50–100°C) and track absorbance changes at λ = 210–230 nm.

- Apply the Arrhenius equation to calculate activation energy ().

- Validate with DFT simulations (software: Gaussian 16) to model transition states .

Advanced: What strategies address stability challenges during long-term storage of this compound?

Methodological Answer:

- Degradation Analysis : Use HPLC-PDA to detect oxidation byproducts (e.g., epoxides) after accelerated aging (40°C/75% RH for 6 months).

- Stabilizers : Test antioxidants like BHT (0.1% w/w) in sealed amber vials under argon .

Advanced: How can solubility parameters be computationally predicted and experimentally validated for this compound?

Methodological Answer:

- Computational : Use Hansen Solubility Parameters (HSPiP software) to estimate δ, δ, δ.

- Experimental : Prepare saturated solutions in 10 solvents (e.g., DMSO, acetone), filter, and quantify solubility via gravimetry. Compare results with COSMO-RS predictions .

Advanced: How should contradictory data on the compound’s reactivity in nucleophilic substitutions be resolved?

Methodological Answer:

- Statistical Analysis : Apply ANOVA to compare reactivity datasets (e.g., SN1 vs. SN2 conditions).

- Source Evaluation : Cross-reference reaction conditions (solvent polarity, temperature) from peer-reviewed studies. Replicate experiments using standardized protocols (e.g., THF vs. DMF solvents) .

Advanced: What computational tools are effective for modeling intermolecular interactions of this compound in polymer matrices?

Methodological Answer:

- Molecular Dynamics (MD) : Use GROMACS to simulate diffusion coefficients in polyethylene.

- Docking Studies : AutoDock Vina predicts binding affinities with common plasticizers (e.g., phthalates) .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Storage : Inert atmosphere (argon) at –20°C to prevent oxidation.

- Ventilation : Use fume hoods during synthesis due to potential volatile organic compound (VOC) emissions.

- PPE : Nitrile gloves and safety goggles; avoid PVC gloves due to solvent compatibility .

Advanced: How can researchers design a hyphenated analytical method (e.g., GC-MS/MS) for trace impurity profiling?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.